molecular formula C21H17N5O2 B2687175 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine CAS No. 484647-27-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine

Cat. No.: B2687175
CAS No.: 484647-27-0
M. Wt: 371.4
InChI Key: NRYIISFCABNYHK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine stands out due to its unique combination of a pyrazole ring and a pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-14-13-15(2)25(24-14)21-22-18(16-9-5-3-6-10-16)20(26(27)28)19(23-21)17-11-7-4-8-12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYIISFCABNYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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